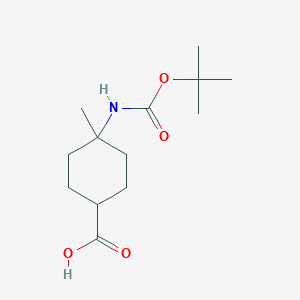

4-((tert-Butoxycarbonyl)amino)-4-methylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique est un composé qui appartient à la classe des acides aminés et de leurs dérivés. Il est caractérisé par la présence d’un groupe protecteur tert-butoxycarbonyl (Boc), communément utilisé en synthèse organique pour protéger les fonctionnalités amines pendant les réactions chimiques. Ce composé est souvent utilisé dans la synthèse peptidique et d’autres applications de synthèse organique en raison de sa stabilité et de sa réactivité.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique implique généralement la protection du groupe amino avec un groupe tert-butoxycarbonyl (Boc). Une méthode courante consiste à faire réagir l’acide aminé avec du dicarbonate de di-tert-butyle (Boc2O) en présence d’une base telle que l’hydroxyde de sodium ou la 4-diméthylaminopyridine (DMAP) dans un solvant organique comme le tétrahydrofurane (THF) ou l’acétonitrile . La réaction est généralement réalisée à température ambiante ou à des températures légèrement élevées pour assurer une protection complète du groupe amino.

Méthodes de production industrielle

Dans les milieux industriels, la production d’acides aminés protégés par le tert-butoxycarbonyl peut être mise à l’échelle en utilisant des systèmes de microréacteurs à flux. Ces systèmes offrent des avantages tels qu’une efficacité accrue, une polyvalence et une durabilité par rapport aux procédés discontinus traditionnels . L’utilisation de microréacteurs à flux permet un contrôle précis des conditions réactionnelles, conduisant à des rendements plus élevés et à une réduction des déchets.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en amines.

Substitution : Le groupe Boc peut être éliminé sélectivement dans des conditions acides, permettant une fonctionnalisation supplémentaire du groupe amino.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution conduisent généralement à la formation d’amines libres après déprotection du Boc.

Applications De Recherche Scientifique

L’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé dans la synthèse peptidique comme bloc de construction d’acide aminé protégé.

Biologie : Le composé est utilisé dans la synthèse de peptides et de protéines biologiquement actifs.

Médecine : En chimie médicinale, le composé est utilisé pour synthétiser des médicaments et des agents thérapeutiques à base de peptides.

Industrie : Le composé est utilisé dans la production de produits chimiques de spécialité et de produits pharmaceutiques.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique implique principalement son rôle d’acide aminé protégé. Le groupe Boc protège la fonctionnalité amino pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Après déprotection, l’amine libre peut participer à divers processus biochimiques et chimiques. Les cibles moléculaires et les voies impliquées dépendent de l’application spécifique et de la nature des peptides ou des composés synthétisés .

Comparaison Avec Des Composés Similaires

L’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique peut être comparé à d’autres acides aminés protégés par le Boc :

Acide 4-((tert-butoxycarbonyl)amino)butanoïque : Structure similaire mais avec une longueur de chaîne carbonée différente.

Acide 2-((tert-butoxycarbonyl)amino)-4-chlorobenzoïque : Contient un cycle aromatique chloré, offrant une réactivité et des applications différentes.

Acide 4-((tert-butoxycarbonyl)amino)méthyl)cyclohexanecarboxylique : Structure cyclohexane similaire mais avec un motif de substitution différent.

La particularité de l’acide 4-((tert-butoxycarbonyl)amino)-4-méthylcyclohexane-1-carboxylique réside dans sa structure cyclohexane spécifique et la position du groupe amino protégé par le Boc, qui confère une réactivité et des applications distinctes en synthèse organique et en chimie peptidique.

Propriétés

Formule moléculaire |

C13H23NO4 |

|---|---|

Poids moléculaire |

257.33 g/mol |

Nom IUPAC |

4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)7-5-9(6-8-13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |

Clé InChI |

WWHYIQSGIFMCFA-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.